Testosterone undecylenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

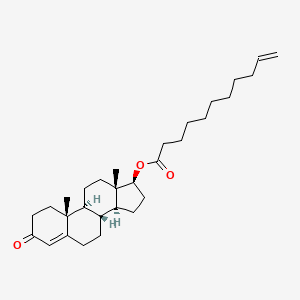

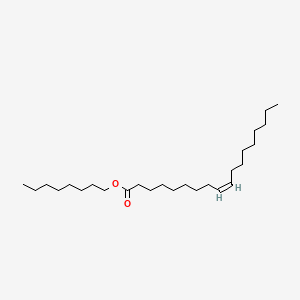

Testosterone undecylenate is an androgen and anabolic steroid medication, specifically an ester of testosterone. It was primarily used in the past as a component of long-acting mixtures of testosterone esters in oil solutions, administered via intramuscular injection. This compound is no longer marketed but was once a key player in testosterone replacement therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of testosterone undecylenate involves the esterification of testosterone with undecylenic acid. The reaction typically requires the presence of a catalyst and occurs under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Testosterone undecylenate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of testosterone.

Reduction: Reduction reactions can convert this compound back to its parent compound, testosterone.

Substitution: This reaction can involve the replacement of the undecylenate ester with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized testosterone derivatives.

Reduction: Free testosterone.

Substitution: Various substituted testosterone derivatives.

Applications De Recherche Scientifique

Testosterone undecylenate has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in androgen receptor binding and gene expression modulation.

Medicine: Primarily used in testosterone replacement therapy for conditions like hypogonadism.

Industry: Utilized in the formulation of long-acting testosterone therapies

Mécanisme D'action

Testosterone undecylenate acts as a prodrug of testosterone. Once administered, it is cleaved by endogenous esterases to release active testosterone. This testosterone then binds to androgen receptors, influencing gene transcription and promoting the development of male secondary sexual characteristics. The undecylenate side chain itself is pharmacologically inactive .

Comparaison Avec Des Composés Similaires

Boldenone Undecylenate: Another anabolic steroid with a similar ester but used primarily in veterinary medicine.

Testosterone Enanthate: A widely used testosterone ester with a shorter duration of action compared to testosterone undecylenate.

Testosterone Cypionate: Similar to testosterone enanthate but with a slightly longer half-life.

Uniqueness: this compound is unique due to its long duration of action, making it suitable for long-term testosterone replacement therapy. Its ability to maintain stable testosterone levels over extended periods sets it apart from other testosterone esters .

Propriétés

Numéro CAS |

29430-26-0 |

|---|---|

Formule moléculaire |

C30H46O3 |

Poids moléculaire |

454.7 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,21,24-27H,1,5-20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |

Clé InChI |

PBFYIQCFOZXSKC-CNQKSJKFSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@]34C |

SMILES canonique |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)

![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)

![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)